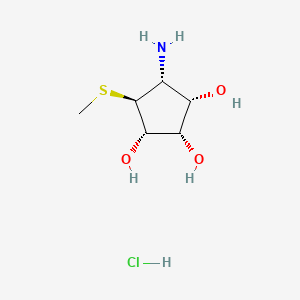
(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride is a complex organic compound with a unique structure that includes an amino group, a methylsulfanyl group, and three hydroxyl groups attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of Functional Groups: The amino, methylsulfanyl, and hydroxyl groups are introduced through various chemical reactions such as nucleophilic substitution, oxidation, and reduction.
Purification and Isolation: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl groups can yield esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases or conditions, depending on its mechanism of action and biological activity.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, or other high-value products.
Mechanism of Action
The mechanism of action of (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding or other interactions with biological molecules, while the methylsulfanyl group may influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3S,5R)-(+)-Isopinocampheylamine: A primary bicyclic amine with similar structural features.
Mupirocin lithium: Another compound with a complex structure and multiple functional groups.
Uniqueness
What sets (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C6H14ClNO3S |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-11-6-2(7)3(8)4(9)5(6)10;/h2-6,8-10H,7H2,1H3;1H/t2-,3+,4+,5+,6+;/m1./s1 |
InChI Key |
LKUFVTJLAWOCSN-DKTZHBERSA-N |
Isomeric SMILES |
CS[C@H]1[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)N.Cl |
Canonical SMILES |
CSC1C(C(C(C1O)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















